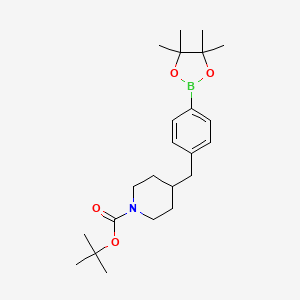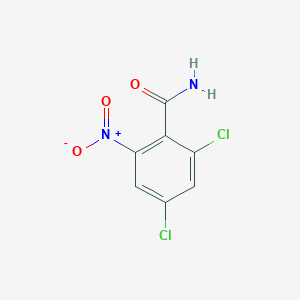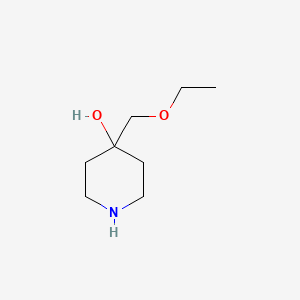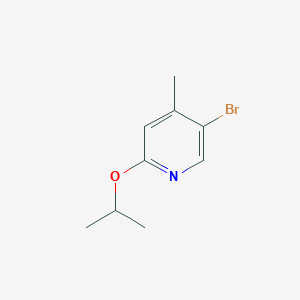
2,5-dibromo-1H-imidazol-4-amine
Übersicht
Beschreibung
“2,5-dibromo-1H-imidazol-4-amine” is a chemical compound with the CAS Number: 1029720-13-5 . It has a molecular weight of 240.88 . The IUPAC name for this compound is 2,5-dibromo-1H-imidazol-4-ylamine .
Synthesis Analysis
The synthesis of imidazoles has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C3H3Br2N3/c4-1-2(6)8-3(5)7-1/h6H2,(H,7,8) . The InChI key is DZSJGLQPWGRHJN-UHFFFAOYSA-N .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a molecular weight of 240.88 . The IUPAC name for this compound is 2,5-dibromo-1H-imidazol-4-ylamine .Wissenschaftliche Forschungsanwendungen
Synthesis of Nitrogen-rich Compounds
One notable application involves the synthesis of nitrogen-rich compounds, such as imidazole, 1,2,4-triazole, and tetrazole-based molecules, for potential uses in gas generators. These compounds exhibit high positive heats of formation, contributing significantly to their energetic properties. The research highlights the impact of azole rings and various functional groups (nitro, amino, azido) on the physicochemical properties of these compounds (Srinivas, Ghule, & Muralidharan, 2014).
Chemical Structure and Properties Analysis
The chemical structure and properties of "2,5-dibromo-1H-imidazol-4-amine" derivatives have been extensively studied. For instance, investigations using experimental (FT-IR, FT-Raman, NMR) and theoretical (DFT) techniques have been conducted to understand the molecular structure and behavior of similar compounds. These studies provide insights into the compound's vibrational modes, geometrical parameters, chemical activity, molecular stability, and potential biological activity, such as anti-hypertensive effects (Aayisha et al., 2019).
Development of Novel Materials
"this compound" and its derivatives have been utilized in the development of novel materials with unique properties. For example, conducting polymers incorporating imidazole derivatives have been synthesized to explore the influence of hydrogen bonding on their electrochromic properties. This research has implications for controlling the main chain conformation of polymers through acid and base treatments, potentially advancing materials science in areas such as smart windows and display technologies (Akpinar, Nurioglu, & Toppare, 2012).
Safety and Hazards
Zukünftige Richtungen
The future directions for “2,5-dibromo-1H-imidazol-4-amine” could involve further exploration of its synthesis, as well as its potential applications in various fields. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Wirkmechanismus
Target of Action
Imidazoles, the class of compounds to which it belongs, are known to interact with a diverse range of targets due to their versatile heterocyclic structure . These targets span across various applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
For instance, some imidazoles are synthesized via nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process results in the formation of substituted imidazoles .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their diverse applications .
Result of Action
The presence of two bromine atoms in the central benzene ring of similar compounds has been reported to significantly shift the reduction potential towards the anodic region . This suggests that 2,5-dibromo-1H-imidazol-4-amine might have similar electrochemical properties, potentially affecting its reactivity and interactions at the molecular level.
Action Environment
It’s worth noting that some imidazole synthesis reactions can be conducted under solvent-free conditions , suggesting that the synthesis and potentially the action of this compound might also be influenced by environmental conditions.
Biochemische Analyse
Biochemical Properties
2,5-Dibromo-1H-imidazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine atoms at positions 2 and 5 enhance its binding affinity to specific protein targets, leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, thereby altering the cellular response to external stimuli. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s bromine atoms facilitate strong binding interactions with these targets, leading to enzyme inhibition or activation. Furthermore, it can induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in persistent changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. The compound’s bromine atoms enhance its binding affinity to specific enzyme targets, leading to changes in enzyme activity and metabolite levels. These interactions can result in alterations in metabolic pathways, affecting the production and utilization of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cellular membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. For instance, the compound’s presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic processes .
Eigenschaften
IUPAC Name |
2,5-dibromo-1H-imidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2N3/c4-1-2(6)8-3(5)7-1/h6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSJGLQPWGRHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=N1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)


![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)

![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)



![[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404105.png)
